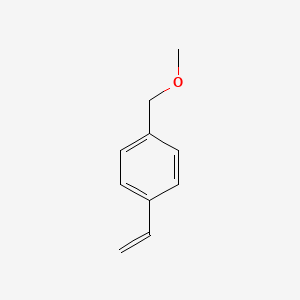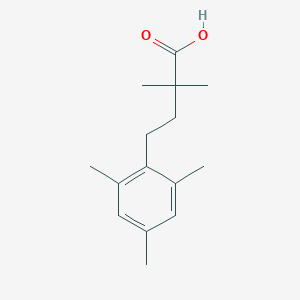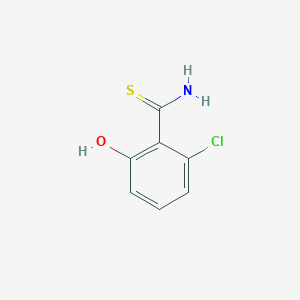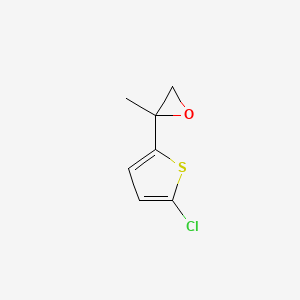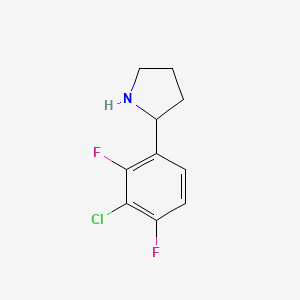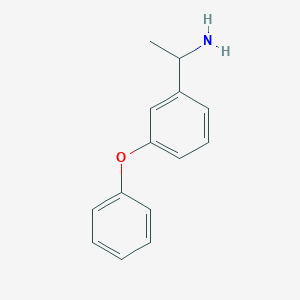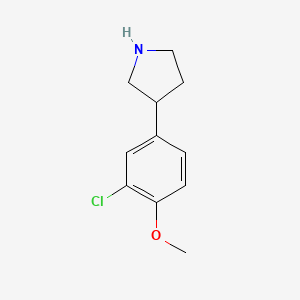![molecular formula C14H23BClNO2 B13607398 (1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13607398.png)
(1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is known for its unique structure, which includes a boronate ester group and an amine group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Boronate Ester: The initial step involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the boronate ester intermediate.
Reduction and Amine Formation: The boronate ester intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to form the corresponding amine.
Hydrochloride Salt Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
(1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amine derivatives.
科学的研究の応用
Chemistry
In chemistry, (1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology
In biological research, this compound is used as a probe for studying enzyme activities and protein interactions. The boronate ester group can form reversible covalent bonds with diols, making it useful for detecting and quantifying biomolecules such as sugars and nucleotides.
Medicine
In medicine, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique chemical properties make it suitable for applications in electronics, coatings, and adhesives.
作用機序
The mechanism of action of (1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine hydrochloride involves its interaction with molecular targets through its boronate ester and amine groups. The boronate ester group can form reversible covalent bonds with diols, while the amine group can participate in hydrogen bonding and nucleophilic reactions. These interactions enable the compound to modulate enzyme activities, protein interactions, and other biological processes.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the amine group.
4-Aminophenylboronic Acid: Contains both the boronic acid and amine groups but lacks the boronate ester structure.
(1S)-1-Phenylethan-1-amine: Contains the amine group but lacks the boronate ester group.
Uniqueness
(1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine hydrochloride is unique due to the presence of both the boronate ester and amine groups in its structure. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in scientific research and industry.
特性
分子式 |
C14H23BClNO2 |
|---|---|
分子量 |
283.60 g/mol |
IUPAC名 |
(1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C14H22BNO2.ClH/c1-10(16)11-6-8-12(9-7-11)15-17-13(2,3)14(4,5)18-15;/h6-10H,16H2,1-5H3;1H/t10-;/m0./s1 |
InChIキー |
XVUGOOXBWAFZRN-PPHPATTJSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@H](C)N.Cl |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


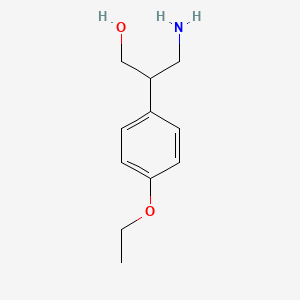


![2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13607340.png)
